(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid

HIV-1 protease inhibition Allophenylnorstatine Diastereomer comparison

(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid, systematically named (2S,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid, is a doubly protected, enantiopure β-amino-α-hydroxy acid that serves as an indispensable chiral synthon for the construction of aspartic protease inhibitors. This compound combines the (2S,3S) stereochemistry, defining the allophenylnorstatine (Apns) pharmacophore essential for HIV-1 protease and plasmepsin inhibition, with a benzyloxycarbonyl (Z) protecting group that is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling regiospecific coupling without racemization.

Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
CAS No. 62023-59-0
Cat. No. B1586373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid
CAS62023-59-0
Molecular FormulaC18H19NO5
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m0/s1
InChIKeyJXJYTERRLRAUSF-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric Acid (CAS 62023-59-0): Procurement-Ready Profile for a Critical Chiral β-Amino-α-Hydroxy Acid Building Block


(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid, systematically named (2S,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid, is a doubly protected, enantiopure β-amino-α-hydroxy acid that serves as an indispensable chiral synthon for the construction of aspartic protease inhibitors [1]. This compound combines the (2S,3S) stereochemistry, defining the allophenylnorstatine (Apns) pharmacophore essential for HIV-1 protease and plasmepsin inhibition, with a benzyloxycarbonyl (Z) protecting group that is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling regiospecific coupling without racemization . Its dual functional groups—a free C-terminal carboxylic acid and a Z-protected N-terminal amine—make it a directly incorporable monomer for both solution-phase and solid-phase peptide elongation, eliminating the additional deprotection/reprotection steps required by fully unprotected or mismatched analogs [2].

Why Generic Substitution Fails for (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric Acid: Stereochemistry and Protecting-Group Orthogonality Are Non-Interchangeable


Substituting this compound with a different diastereomer or an alternative N-protected analog is not a conservative change; it fundamentally alters both the stereochemical outcome and the synthetic route. The (2S,3S) configuration is the syn diastereomer and the sole isomer that produces potent HIV-1 protease inhibition when incorporated into inhibitors such as KNI-102, whereas the (2R,3S) diastereomer (phenylnorstatine, Pns) yields a markedly different activity profile [1]. Similarly, switching the Z protecting group to Fmoc alters the deprotection chemistry from hydrogenolytic (Z) to basic (Fmoc), which can be incompatible with base-sensitive peptide sequences or require re-engineering of the entire synthetic pathway [2]. Below, quantitative evidence demonstrates that the specific combination of (2S,3S) stereochemistry and Z protection is not an arbitrary vendor offering but a rationally required building block for specific research and industrial programs.

Quantitative Evidence Guide: Why (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric Acid Outperforms Its Closest Analogs


Diastereomeric Specificity: (2S,3S)-Apns Confers Potent HIV-1 Protease Inhibition While (2R,3S)-Pns Does Not

In head-to-head biochemical assays using chemically synthesized [Ala67,95] HIV-1 protease, the incorporation of the (2S,3S)-allophenylnorstatine (Apns) diastereomer as the P1 transition-state mimic yielded potent and specific enzyme inhibition, whereas the (2R,3S)-phenylnorstatine (Pns) diastereomer produced inhibitors with distinctly different potency and selectivity profiles. The tripeptide Z-Asn-Apns-Pro-NHBut (KNI-102), built from this specific (2S,3S) building block, is the minimal tripeptide exhibiting substantial anti-HIV activity, with an IC50 of 100 nM against HIV-1 protease [1][2]. This specificity arises from the syn relationship of the hydroxyl and amino groups in Apns, which precisely mimics the tetrahedral transition state of the protease-catalyzed hydrolysis.

HIV-1 protease inhibition Allophenylnorstatine Diastereomer comparison

Cross-Protease Selectivity: Allophenylnorstatine Is Preferred over Phenylnorstatine for Plasmepsin II Inhibition

In a systematic evaluation of inhibitors targeting Plasmodium falciparum plasmepsins, the allophenylnorstatine (Apns, (2S,3S)) residue at the P1 hydroxymethylcarbonyl position was explicitly preferred over phenylnorstatine (Pns, (2R,3S)), allonorstatine, and allocyclohexylnorstatine for achieving potent inhibitory activity against plasmepsin II [1]. This preference is consistent with the stereochemical requirements observed in HIV-1 protease inhibition and highlights a broader pharmacophoric advantage of the (2S,3S) configuration across aspartic protease targets. Inhibitor 12 (KNI-727), incorporating Apns, exhibited the highest selectivity for plasmepsin II among the tested compounds.

Plasmepsin inhibition Antimalarial drug discovery Allophenylnorstatine selectivity

Synthetic Accessibility: Allophenylnorstatine Core Achievable in 83% Yield from (R)-Aspartic Acid

A regio- and stereoselective synthetic route starting from (R)-aspartic acid delivers allophenylnorstatine free amine in 83% overall yield via oxazoline-4-acetate intermediate 4, with final hydrogenation and acid hydrolysis providing the target compound with an optical rotation of [α]D –5.5 (c 0.5, 1M HCl), matching the literature value of [α]D –5.4 . This high-yielding route contrasts with earlier tandem conjugate addition–electrophilic hydroxylation protocols that achieved only 39% overall yield [1], demonstrating that modern synthetic methodology makes the (2S,3S) diastereomer more readily available at scale than historical benchmarks suggest. The Z-protected form is then obtained by standard Cbz protection of the purified free amine.

Asymmetric synthesis Allophenylnorstatine synthesis Process chemistry yield

Protecting-Group Orthogonality: Z Protection Enables Hydrogenolytic Cleavage Unavailable to Fmoc-Protected Analogs

The benzyloxycarbonyl (Z) group on this compound is cleaved by catalytic hydrogenation (H2, Pd/C) or under strongly acidic conditions (HBr/AcOH), neither of which affects tert-butyl ester or Boc protecting groups commonly used for side-chain protection in peptide synthesis [1]. This orthogonality profile is essential for constructing the N-terminal extension observed in KNI-102 (Z-Asn-Apns-Pro-NHBut), where the Z group is retained through coupling steps and removed only at a strategically chosen late stage. In contrast, the Fmoc-protected analog (Fmoc-Apns-OH, CAS 210754-59-9) requires basic piperidine deprotection, which is incompatible with base-labile sequences or C-terminal methyl esters . For programs following the established KNI series synthetic route, the Z-protected building block is a drop-in monomer that matches the published procedures without requiring re-optimization of deprotection conditions.

Peptide synthesis Protecting group strategy Orthogonal deprotection

Optical Purity: The (2S,3S) Diastereomer Is Confirmed Against an Authentic Standard with Reported Specific Rotation [α]D –5.4

The optical rotation of the allophenylnorstatine core has been rigorously validated: Seki and Matsumoto (1999) reported [α]D –5.5 (c 0.5, 1M HCl) for their synthetic sample, which is in excellent agreement with the literature value of [α]D –5.4 (c 0.51, 1N HCl) . This concordance establishes a benchmark for enantiopurity that can be used to verify the quality of commercially sourced (2S,3S)-Z-AHPA after Z deprotection. For comparison, the (2R,3S)-phenylnorstatine diastereomer exhibits a different sign and magnitude of optical rotation, providing a rapid, low-cost method to distinguish diastereomers by polarimetry before committing to expensive peptide coupling reactions. Vendors supplying this compound should be expected to provide a Certificate of Analysis (CoA) including specific rotation as a key identity and purity parameter.

Chiral purity Specific rotation Quality control

Best Research and Industrial Application Scenarios for (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric Acid


Antimalarial Drug Discovery Targeting Plasmepsin II/IV

Allophenylnorstatine is the preferred P1 residue for plasmepsin II inhibition over phenylnorstatine, allonorstatine, and allocyclohexylnorstatine [1]. The Z-protected form enables the synthesis of KNI-727 analogs and related adaptive inhibitors that simultaneously target multiple Plasmodium falciparum food vacuole proteases. Researchers designing dual HIV/Plasmodium aspartic protease inhibitors should standardize on this (2S,3S) stereochemistry as it represents the consensus pharmacophore across both therapeutic areas.

Renin and Aminopeptidase N (APN) Inhibitor Development

3-Amino-2-hydroxy-4-phenylbutyric acid derivatives are known chiral building blocks for renin inhibitors and aminopeptidase N (APN) inhibitors including bestatin analogs [1]. The Z-protected (2S,3S) isomer provides the erythro configuration required for these pharmacophores. The hydrogenolytically cleavable Z group is compatible with the multi-step sequences typical of peptidomimetic renin inhibitor synthesis, where acid-labile and base-labile protecting groups must coexist.

Process Chemistry Scale-Up and GMP Manufacturing

The 83% overall yield route to allophenylnorstatine from (R)-aspartic acid [1] provides a scalable synthetic foundation. For CROs and CDMOs undertaking GMP manufacture of HIV or plasmepsin inhibitor intermediates, sourcing (2S,3S)-Z-AHPA from vendors that can demonstrate optical rotation concordance ([α]D –5.4 to –5.5) and HPLC purity ≥97% is a critical quality gate. The Z group's hydrogenolytic lability also enables a clean, catalyst-removable final deprotection step suitable for API manufacturing under ICH Q3D elemental impurity guidelines.

Quote Request

Request a Quote for (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.